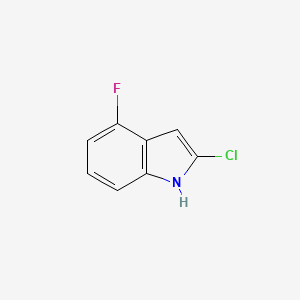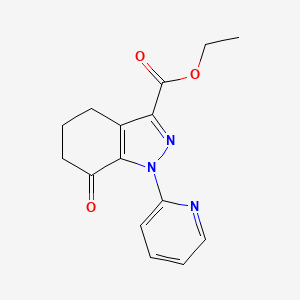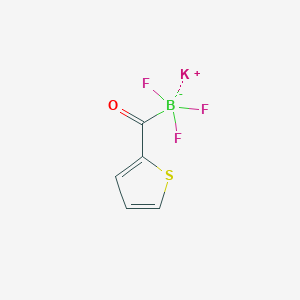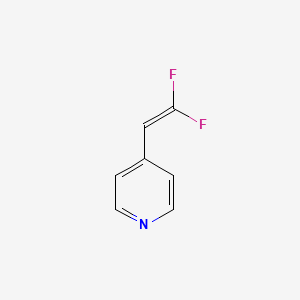
2-Chloro-4-fluoro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
準備方法
The synthesis of 2-Chloro-4-fluoro-1H-indole can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with ethyl fluoroacetate under basic conditions, followed by cyclization to form the indole ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom into the indole ring. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2-Chloro-4-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction Reactions: The compound can be reduced using hydrogenation reactions with catalysts like palladium on carbon, resulting in the formation of 2-chloro-4-fluoroindoline.
科学的研究の応用
2-Chloro-4-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response in inflammatory conditions.
類似化合物との比較
2-Chloro-4-fluoro-1H-indole can be compared with other indole derivatives, such as:
2-Chloro-1H-indole: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoro-1H-indole: Lacks the chlorine atom, which affects its reactivity and applications.
2-Bromo-4-fluoro-1H-indole: The bromine atom can alter the compound’s reactivity and binding affinity compared to chlorine.
The unique combination of chlorine and fluorine atoms in this compound makes it distinct from other indole derivatives, providing it with unique chemical and biological properties that are valuable for various applications.
特性
分子式 |
C8H5ClFN |
|---|---|
分子量 |
169.58 g/mol |
IUPAC名 |
2-chloro-4-fluoro-1H-indole |
InChI |
InChI=1S/C8H5ClFN/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,11H |
InChIキー |
ZUEUZSPLOMHDIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N2)Cl)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)



